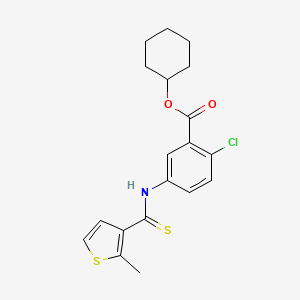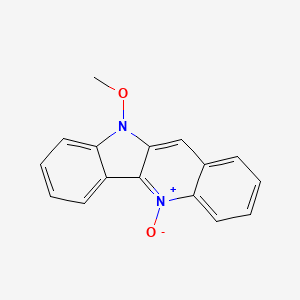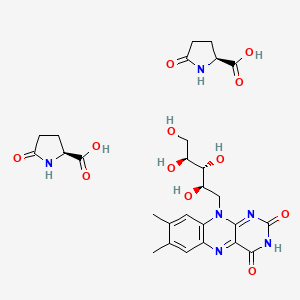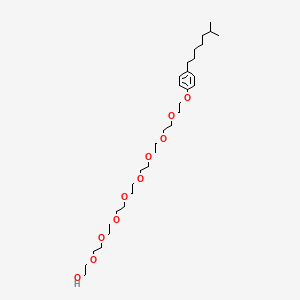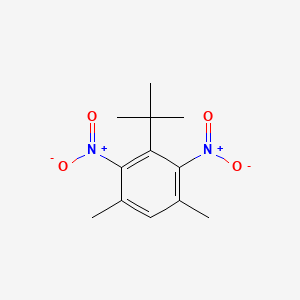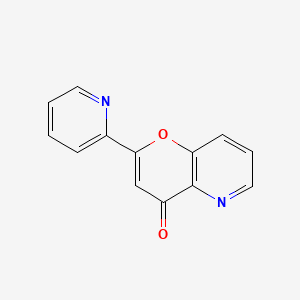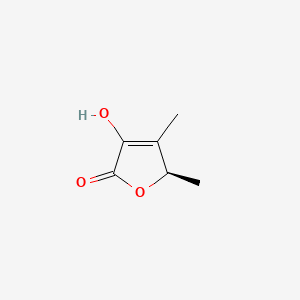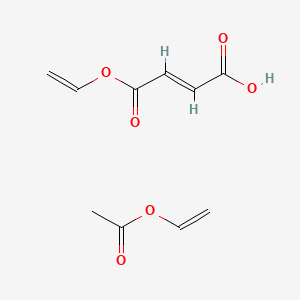
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate is a compound that combines the properties of an ester and an acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored for its ability to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Lactic Acid-Based Compounds: These compounds are also used as green solvents and have applications in various fields.
Sulfuric Acid: Commonly used in industrial processes and has similar acidic properties.
Uniqueness
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate is unique due to its combination of ester and acid functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
72828-12-7 |
|---|---|
Fórmula molecular |
C10H12O6 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate |
InChI |
InChI=1S/C6H6O4.C4H6O2/c1-2-10-6(9)4-3-5(7)8;1-3-6-4(2)5/h2-4H,1H2,(H,7,8);3H,1H2,2H3/b4-3+; |
Clave InChI |
HGEYTIUPRGPIPD-BJILWQEISA-N |
SMILES isomérico |
CC(=O)OC=C.C=COC(=O)/C=C/C(=O)O |
SMILES canónico |
CC(=O)OC=C.C=COC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


